![molecular formula C24H27N9O3 B2417062 3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-54-6](/img/structure/B2417062.png)

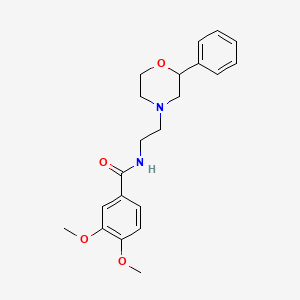

3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

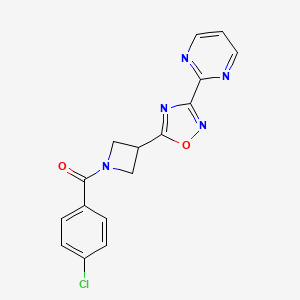

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a pyrazolo[3,4-d]pyrimidine moiety. These groups are common in many biologically active compounds, including drugs and natural products .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the angles and lengths of chemical bonds .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Biological Applications

Synthesis and Biological Evaluation : Novel synthetic pathways have been developed for various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives from related chemical compounds. These synthesized compounds have demonstrated significant anti-inflammatory, analgesic, and cyclooxygenase inhibition activities, indicating potential for pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Anti-5-lipoxygenase Agents : Derivatives of pyrazolopyrimidines have shown anticancer and anti-5-lipoxygenase activities, contributing to the understanding of structure-activity relationships in medicinal chemistry (Rahmouni et al., 2016).

Antiavian Influenza Virus Activity : Benzamide-based heterocycles have been synthesized and tested for their anti-influenza A virus activity, with several compounds exhibiting significant antiviral activities. This highlights the potential for developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Antimycobacterial Activity : Benzofuran and benzo[d]isothiazole derivatives have been designed, synthesized, and screened for their ability to inhibit Mycobacterium tuberculosis DNA GyrB, showing promise as novel antitubercular agents (Reddy et al., 2014).

Antiproliferative Activity Against Cancer Cell Lines : Some newly synthesized pyridopyrimidin-4-one derivatives have shown significant antiproliferative effects on various human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as its biological activity. For example, some pyrimidine derivatives have been found to have anti-proliferative activity against leukemia cell lines , which could potentially make them hazardous in certain situations.

Zukünftige Richtungen

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and tested in more complex biological systems. Alternatively, it could be used as a starting point for the synthesis of new compounds with similar structures .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The presence of the pyrimidin-2-yl and piperazin-1-yl groups in the compound suggests potential interactions with nucleic acids and proteins .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interactions with multiple targets. For instance, inhibition of phosphodiesterase type 5 could affect cyclic guanosine monophosphate (cGMP) levels, influencing vasodilation and other cellular processes . .

Pharmacokinetics

The compound’s degree of lipophilicity, which is often indicative of its ability to diffuse into cells, suggests that it may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit substantial antiviral activity , suggesting potential therapeutic applications.

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N9O3/c1-35-19-5-4-17(14-20(19)36-2)23(34)25-8-9-33-22-18(15-30-33)21(28-16-29-22)31-10-12-32(13-11-31)24-26-6-3-7-27-24/h3-7,14-16H,8-13H2,1-2H3,(H,25,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPONURIOMERFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N9O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2416980.png)

![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416981.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methylbenzamide](/img/structure/B2416987.png)

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2416988.png)

![2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2416991.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2417001.png)